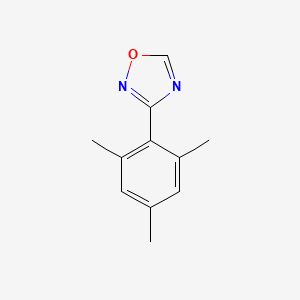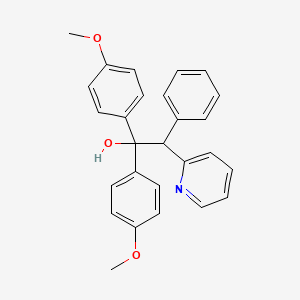
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Métodos De Preparación
The synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with 2-pyridinecarboxaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to form halogenated or nitrated derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, aluminum chloride), and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol can be compared with similar compounds such as:
1,1-Di(4-bromophenyl)-2-phenyl-2-(2-pyridyl)ethanol: This compound has bromine substituents instead of methoxy groups, which can significantly alter its chemical reactivity and biological activity.
1,1-Di(4-cyanophenyl)-2-phenyl-2-(2-pyridyl)ethanol: The presence of cyano groups can enhance the compound’s electron-withdrawing properties, affecting its interactions in chemical and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
56501-71-4 |
|---|---|
Fórmula molecular |
C27H25NO3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C27H25NO3/c1-30-23-15-11-21(12-16-23)27(29,22-13-17-24(31-2)18-14-22)26(20-8-4-3-5-9-20)25-10-6-7-19-28-25/h3-19,26,29H,1-2H3 |
Clave InChI |
QMUOMZKFZQRYAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



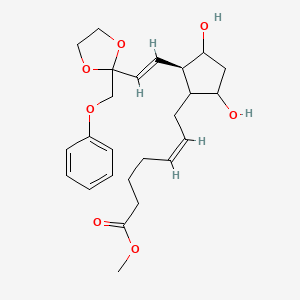
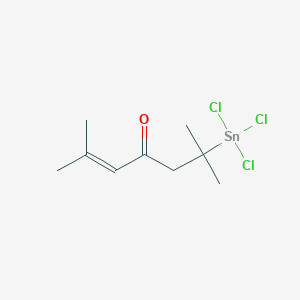
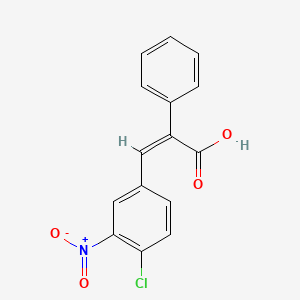

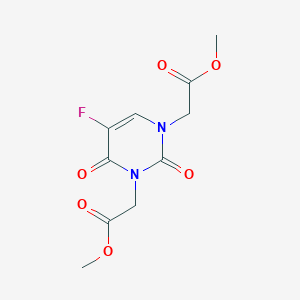
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)


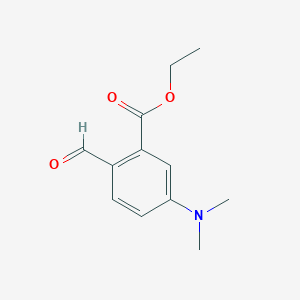
methanone](/img/structure/B14622956.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
